Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate
Description
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a pyrazole derivative featuring a 4-methylpyridin-2-yl substituent at the pyrazole nitrogen (position 1) and an ethyl ester group at position 4 (Figure 1). Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.26 g/mol. Pyrazole derivatives are widely employed in medicinal chemistry due to their versatility as scaffolds for drug development, particularly in antimicrobial and anti-inflammatory agents . The 4-methylpyridine moiety introduces electronic and steric effects that influence reactivity and binding interactions, while the ester group enhances solubility and serves as a synthetic handle for further modifications .
Properties
IUPAC Name |
ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-7-14-15(8-10)11-6-9(2)4-5-13-11/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQZPNRRIGIQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the development of novel materials with specific electronic or photophysical properties.
Biology
The compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Medicine
This compound is explored for its therapeutic potential:
- Anti-inflammatory and Analgesic Effects : Similar compounds have shown efficacy in reducing inflammation and pain, suggesting that this compound may also possess these properties .
- Drug Development : The compound's interaction with biological targets makes it a candidate for drug design, particularly in developing therapeutics for inflammatory diseases and cancer .
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated effective inhibition against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
In vitro studies showed that the compound could inhibit the growth of human cancer cell lines by inducing apoptosis. This effect was linked to its ability to modulate signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrazole-4-carboxylate Derivatives
*Estimated using fragment-based methods.
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase LogP and enhance lipophilicity, favoring agrochemical applications.
- Amino groups (e.g., in ) reduce LogP and improve water solubility, making them suitable for drug candidates.
- Heterocyclic substituents (e.g., 4-methylpyridine in the target compound) balance electronic effects and steric bulk, enabling selective biological interactions .
Impact of Substituent Position and Heterocycle Type
Table 2: Heterocyclic Substituent Comparison
Biological Activity
Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a compound that has garnered interest in the scientific community due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 190.20 g/mol. It is characterized by a pyrazole ring substituted with a 4-methylpyridine moiety and an ethyl ester functional group.
The primary biological activity of this compound is attributed to its interaction with Nitric Oxide Synthase (NOS) enzymes. The compound primarily targets the inducible and endothelial forms of NOS, leading to the production of nitric oxide (NO) . NO plays a crucial role in various physiological processes, including:
- Vascular smooth muscle relaxation through cGMP-mediated signaling pathways.
- Tumoricidal and bactericidal actions in macrophages, enhancing immune responses against pathogens and tumors .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). For instance, derivatives of pyrazole compounds were reported to exhibit IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
This compound has shown anti-inflammatory effects by modulating inflammatory pathways. It has been tested in animal models for its ability to reduce inflammation in conditions such as carrageenan-induced paw edema, demonstrating effectiveness comparable to standard anti-inflammatory drugs like indomethacin .
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
Q & A
Q. What are the common synthetic routes for Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carboxylate derivatives are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines or pyridinyl precursors. A key intermediate, ethyl 3-methyl-1H-pyrrole-2-carboxylate, is often functionalized with halogenated pyridine derivatives (e.g., 4-methylpyridin-2-yl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinyl moiety . Reaction optimization includes temperature control (80–100°C) and purification via silica gel chromatography .
Q. How is the compound characterized post-synthesis?
Post-synthesis characterization involves:
- NMR spectroscopy : Proton and carbon NMR (e.g., 400 MHz in DMSO-d₆) identify substituent positions and confirm regioselectivity. For example, methyl groups at δ 2.12 ppm and aromatic protons at δ 6.70–7.34 ppm are diagnostic .
- LCMS/HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 328.2 for trifluoromethyl derivatives) .
- IR spectroscopy : Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitriles (C≡N, ~2230 cm⁻¹) are verified .
Advanced Research Questions
Q. What challenges arise in structural elucidation using X-ray crystallography?
Challenges include:
- Data resolution : High-quality crystals are required for accurate refinement. SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, but twinning or weak diffraction may necessitate iterative data collection .
- Hydrogen atom placement : For pyrazole derivatives, hydrogen bonding networks (e.g., N–H···O interactions) must be resolved using Fourier difference maps. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .
Q. How can researchers address contradictory spectral data during analysis?
Contradictions (e.g., unexpected NMR splitting or LCMS impurities) require:
- Multi-technique validation : Cross-checking NMR with IR and HRMS to confirm functional groups and molecular weight .
- Impurity profiling : Reference standards (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) help identify byproducts via spiking experiments .
- Computational modeling : Density Functional Theory (DFT) calculations predict spectroscopic properties and resolve ambiguities in tautomeric forms .
Q. What strategies enable functionalization of the pyrazole ring for downstream applications?
Functionalization methods include:
- Nucleophilic substitution : Reacting the pyrazole’s nitrogen with electrophiles (e.g., benzyl chlorides) under basic conditions .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the 4-position of the pyrazole .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid (using NaOH/EtOH) for further derivatization (e.g., amide coupling) .
Q. What safety protocols are critical when handling this compound?
Key protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact, as pyrazole derivatives may release toxic fumes (e.g., HF from trifluoromethyl groups) .
- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., azido(trimethyl)silane) .
- Waste disposal : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic byproducts before disposal .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between synthetic yields and theoretical predictions?
- Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and optimize reaction time/temperature .
- Byproduct identification : LCMS or GC-MS analysis identifies side products (e.g., dimerization or ester hydrolysis byproducts) .
- Scale-up adjustments : Pilot studies (e.g., 1 mmol to 10 mmol) reveal scalability issues, such as exothermicity or solvent polarity effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
